molecular formula C17H17N3O3S B5692416 N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide

N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B5692416
M. Wt: 343.4 g/mol
InChI Key: QUHOSCFMRIUZEN-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide is an organic compound with a complex structure that includes a benzamide core, a cyanomethyl group, and a methylsulfonyl group

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-20(24(2,22)23)16-6-4-3-5-15(16)17(21)19-14-9-7-13(8-10-14)11-12-18/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHOSCFMRIUZEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1C(=O)NC2=CC=C(C=C2)CC#N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzamide derivative and introduce the cyanomethyl group through a nucleophilic substitution reaction. The methylsulfonyl group can be introduced via sulfonylation reactions using reagents like methylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium cyanide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The cyanomethyl group can act as a nucleophile, while the methylsulfonyl group can participate in various chemical reactions. These interactions can affect biological pathways and molecular targets, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide: shares similarities with other benzamide derivatives, such as:

Uniqueness

The unique combination of the cyanomethyl and methylsulfonyl groups in this compound provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

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